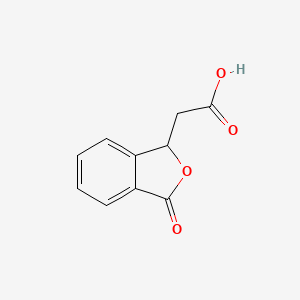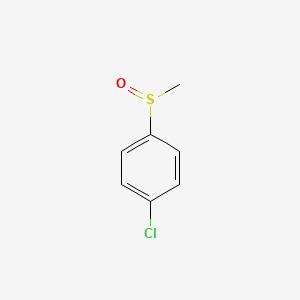
p-Chlorphenylmethyl-Sulfoxid
Übersicht
Beschreibung
p-Chlorophenyl methyl sulfoxide: is an organosulfur compound with the molecular formula C7H7ClOS It is a derivative of sulfoxide, characterized by the presence of a sulfinyl functional group attached to a p-chlorophenyl group
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Organic Synthesis: p-Chlorophenyl methyl sulfoxide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Toxicological Studies: The compound has been studied for its toxicological properties, including its effects on the central nervous system and potential mutagenicity.
Medicine:
Potential Therapeutic Agent: Research is ongoing to explore the potential therapeutic applications of p-Chlorophenyl methyl sulfoxide, particularly in the treatment of certain diseases.
Industry:
Wirkmechanismus
Mode of Action
It is known that the compound undergoes s-oxidation as well as ring-oxidation/conjugation reactions . These reactions could potentially alter the function of its targets, leading to changes in cellular processes.
Biochemical Pathways
p-Chlorophenyl Methyl Sulfoxide affects various biochemical pathways. It undergoes S-oxidation and ring-oxidation/conjugation reactions . The compound’s metabolites may interact with different biochemical pathways, influencing their function and potentially leading to downstream effects.
Pharmacokinetics
The pharmacokinetic properties of p-Chlorophenyl Methyl Sulfoxide have been studied in rats and rhesus monkeys . The compound is absorbed and eliminated at a lower rate in rhesus monkeys than in rats, which may be related to a lower capacity for conjugate formation in the former species . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties can vary between species, which could impact its bioavailability.
Result of Action
It is known that the compound and its metabolites can interact with various biochemical pathways, potentially leading to changes in cellular processes .
Action Environment
The action, efficacy, and stability of p-Chlorophenyl Methyl Sulfoxide can be influenced by various environmental factors. For example, the compound’s pharmacokinetic properties can vary between species .
Biochemische Analyse
Biochemical Properties
p-Chlorophenyl methyl sulfoxide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to undergo S-oxidation and ring-oxidation/conjugation reactions . These interactions can lead to the formation of different metabolites, which can further participate in various biochemical pathways. The compound’s ability to induce microsomal enzyme proliferation suggests that it can enhance the biotransformation rates of a wide variety of endogenous and exogenous chemicals .
Cellular Effects
p-Chlorophenyl methyl sulfoxide has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have reported that exposure to p-chlorophenyl methyl sulfoxide can lead to central nervous system depression, anorexia, and depressed weight gains in rodents . Additionally, it can cause alterations in hematologic and clinical chemistry parameters, as well as induce necrotic and megalocytic changes in the liver .
Molecular Mechanism
The molecular mechanism of p-chlorophenyl methyl sulfoxide involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes and proteins, leading to their activation or inhibition. This can result in changes in metabolic pathways and gene expression patterns. For example, p-chlorophenyl methyl sulfoxide has been shown to induce proliferative changes in lymph nodes, spleen, and bone marrow, as well as cause hepatocellular vacuolization, degeneration, and necrosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of p-chlorophenyl methyl sulfoxide can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that p-chlorophenyl methyl sulfoxide can cause transient central nervous system depression and other clinical signs in rodents and rhesus monkeys . These effects may vary depending on the duration of exposure and the specific conditions of the laboratory setting.
Dosage Effects in Animal Models
The effects of p-chlorophenyl methyl sulfoxide can vary with different dosages in animal models. At higher doses, the compound can cause toxic or adverse effects. For instance, studies have reported that high doses of p-chlorophenyl methyl sulfoxide can lead to lethality, central nervous system depression, and emesis in rhesus monkeys . Additionally, elevated serum blood urea nitrogen and serum glutamic pyruvic transaminase values have been observed in the highest dosage groups, indicating potential liver and kidney damage .
Metabolic Pathways
p-Chlorophenyl methyl sulfoxide is involved in various metabolic pathways, including S-oxidation and ring-oxidation/conjugation reactions . These pathways involve the interaction of the compound with specific enzymes and cofactors, leading to the formation of different metabolites. The compound’s ability to induce microsomal enzyme proliferation suggests that it can enhance the biotransformation rates of various chemicals, potentially affecting metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of p-chlorophenyl methyl sulfoxide within cells and tissues involve interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. Studies have shown that p-chlorophenyl methyl sulfoxide can be absorbed and eliminated at different rates in rats and rhesus monkeys, with the elimination occurring at a lower rate in rhesus monkeys .
Subcellular Localization
The subcellular localization of p-chlorophenyl methyl sulfoxide can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects. For example, p-chlorophenyl methyl sulfoxide has been shown to cause degenerative lesions in gastric and intestinal epithelium, indicating its potential impact on specific cellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Oxidation of p-Chlorophenyl methyl sulfide: One common method for preparing p-Chlorophenyl methyl sulfoxide involves the oxidation of p-Chlorophenyl methyl sulfide.
Industrial Production Methods: Industrially, the compound can be synthesized through similar oxidation processes, often optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: p-Chlorophenyl methyl sulfoxide can undergo further oxidation to form p-Chlorophenyl methyl sulfone.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Reaction Conditions: Controlled temperature and pH, appropriate solvents such as dichloromethane or ethanol.
Major Products Formed:
Oxidation: p-Chlorophenyl methyl sulfone.
Reduction: p-Chlorophenyl methyl sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
p-Chlorophenyl methyl sulfide: The precursor to p-Chlorophenyl methyl sulfoxide, differing by the oxidation state of the sulfur atom.
p-Chlorophenyl methyl sulfone: The fully oxidized form of the compound, with different chemical and physical properties.
Uniqueness:
Eigenschaften
IUPAC Name |
1-chloro-4-methylsulfinylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClOS/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDUBBTYCRJUHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023975 | |
| Record name | 4-Chlorophenyl methyl sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934-73-6 | |
| Record name | 4-Chlorophenyl methyl sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorophenyl methyl sulfoxide, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 934-73-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525727 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-chloro-4-(methylsulfinyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Chlorophenyl methyl sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 934-73-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLOROPHENYL METHYL SULFOXIDE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MHM4Y0Y72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the acute toxicity effects of p-chlorophenyl methyl sulfoxide?
A1: Studies have shown that p-chlorophenyl methyl sulfoxide exhibits moderate oral toxicity with LD50 values ranging from 400-620 mg/kg in rats and 330-880 mg/kg in mice. Dermally, it caused central nervous system depression lasting up to 7 days in rabbits, with the sulfoxide demonstrating higher skin irritation potential compared to the sulfide and sulfone counterparts. In rabbit ocular tests, p-chlorophenyl methyl sulfoxide displayed the highest irritation potential, leading to corneal opacity that persisted throughout the observation period.
Q2: What metabolic changes were observed in rats and monkeys after exposure to p-chlorophenyl methyl sulfoxide?
A2: Both rats and rhesus monkeys primarily eliminate p-chlorophenyl methyl sulfoxide and its related compounds (sulfide and sulfone) through urine in a dose-dependent manner. A significant portion of the urinary metabolites were found to be conjugated to water-soluble forms, requiring enzymatic deconjugation for extraction. Additionally, evidence suggests the compound induces hepatic microsomal enzymes, as indicated by decreased hexobarbital sleep times and observed hepatomegaly in subchronic studies.
Q3: What histological changes were observed in rodents following subchronic exposure to p-chlorophenyl methyl sulfoxide?
A3: Subchronic exposure to p-chlorophenyl methyl sulfoxide in rats and mice led to liver enlargement with both species exhibiting necrotic and megalocytic changes in the liver. Notably, mice exposed to the highest dose levels also showed damage to the bronchiolar epithelium. Furthermore, these compounds induced hepatic megalocytosis, syncytial cell formation, and hepatic necrosis in both rats and mice.
Q4: Is p-chlorophenyl methyl sulfoxide a mutagen?
A4: Based on the Ames assay using Salmonella typhimurium (five strains) with Arochlor 1254- and phenobarbital-induced S-9 rat liver activation systems, p-chlorophenyl methyl sulfoxide did not exhibit mutagenic properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


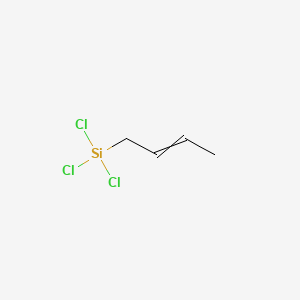
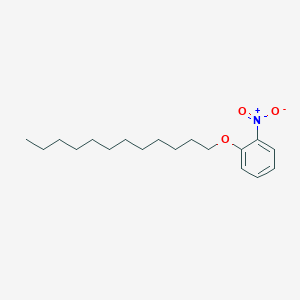
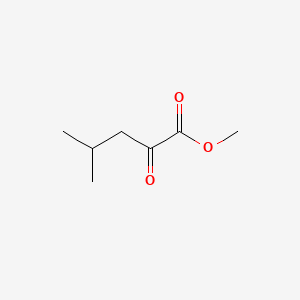
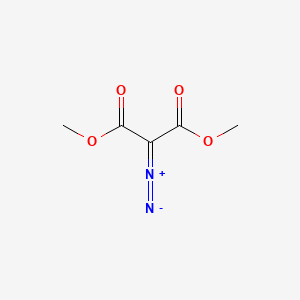
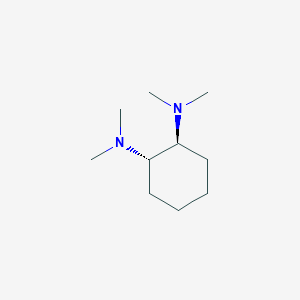

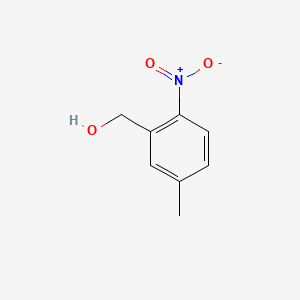
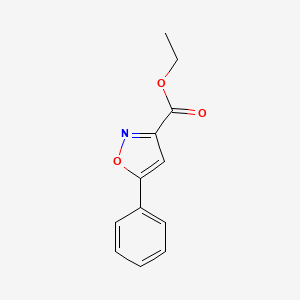
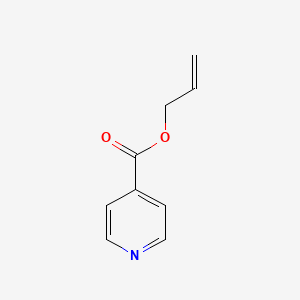
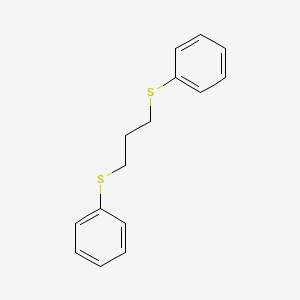

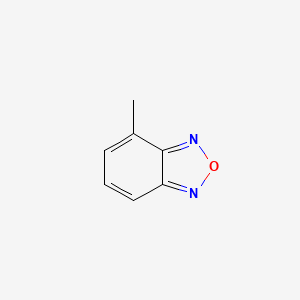
![5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1581354.png)
